molecular formula C10H6N2O4S2 B11699747 (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11699747
M. Wt: 282.3 g/mol
InChI Key: ZTQRQPGYCKVROX-XBXARRHUSA-N
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Description

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction may require a catalyst and controlled temperature to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The hydroxyl group may participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of infections or inflammatory diseases.

Industry

Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The presence of both hydroxyl and nitro groups in (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H6N2O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6N2O4S2/c13-7-2-1-5(3-6(7)12(15)16)4-8-9(14)11-10(17)18-8/h1-4,13H,(H,11,14,17)/b8-4+

InChI Key

ZTQRQPGYCKVROX-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-])O

Origin of Product

United States

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